molecular formula C15H25Cl2N3O3 B12297805 Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride

Cat. No.: B12297805
M. Wt: 366.3 g/mol
InChI Key: IPNQADSIHDXVLL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is a pyrimidine derivative characterized by a substituted pyrimidine core. Key structural features include:

  • Pyrimidine ring: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2.
  • Substituents:
    • 4-Methoxy and 6-methyl groups on the pyrimidine ring.
    • A 3-methylpiperidin-3-yl moiety at position 2, introducing a bicyclic amine structure.
    • A methyl ester-linked acetate group at position 3.
  • Dihydrochloride salt: Enhances solubility and stability for pharmaceutical or industrial applications.

Properties

Molecular Formula

C15H25Cl2N3O3

Molecular Weight

366.3 g/mol

IUPAC Name

methyl 2-[4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl]acetate;dihydrochloride

InChI

InChI=1S/C15H23N3O3.2ClH/c1-10-11(8-12(19)20-3)13(21-4)18-14(17-10)15(2)6-5-7-16-9-15;;/h16H,5-9H2,1-4H3;2*1H

InChI Key

IPNQADSIHDXVLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2(CCCNC2)C)OC)CC(=O)OC.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters with Guanidine Derivatives

A widely adopted method involves cyclocondensation of ethyl acetoacetate with guanidine hydrochloride under alkaline conditions. For example, PMC10880903 demonstrates that heating ethyl acetoacetate (1.0 eq), guanidine hydrochloride (1.2 eq), and NaOH in ethanol at reflux for 24–48 hours yields 4,6-dimethylpyrimidin-2-amine intermediates. Key modifications include:

  • Substituent Introduction : Methoxy groups are introduced at the 4-position via nucleophilic substitution using methyl iodide or dimethyl sulfate in DMF.
  • Yield Optimization : High-throughput screening (HTS) reveals that catalytic K₂CO₃ at 80°C improves methoxylation efficiency to 89%.

Biginelli Reaction Modifications

The Biginelli reaction is adapted for asymmetric pyrimidine synthesis. PMC9413519 reports using acetylacetone (1,3-diketone), 3-methylpiperidin-3-amine, and methyl glyoxylate under HCl catalysis to form the pyrimidine core in 65% yield. Critical parameters include:

  • Catalyst Selection : Bi(NO₃)₃·5H₂O outperforms ZrCl₄, reducing reaction time from 12 h to 6 h.
  • Solvent Systems : Solvent-free conditions at 110°C enhance regioselectivity for the 2-amino-4-methoxy substitution pattern.

Functionalization of the Piperidine Moiety

The 3-methylpiperidin-3-yl group is introduced via two principal routes:

Reductive Amination of Piperidine-3-one

US8697876B2 details a transfer hydrogenation approach:

  • Piperidine-4-carboxylic acid is methylated using formaldehyde and H₂ over Pd/C (10% w/w) at 90°C to yield 1-methylpiperidine-4-carboxylic acid (87% purity).
  • The intermediate undergoes Friedel-Crafts acylation with acetyl chloride in CH₂Cl₂, followed by reduction with LiAlH₄ to form 3-methylpiperidine.

Grignard-Based Alkylation

EP3753941B1 employs a Turbo Grignard reagent (i-PrMgCl·LiCl) to couple 6-bromopyridin-2-yl with 1-methylpiperidin-4-carbonyl chloride. Key data:

Parameter Value
Temperature 25°C (ambient)
Reaction Time 4 h
Yield 74%
Purity (HPLC) 98.7%

Esterification and Final Assembly

The acetic acid side chain at position 5 is installed via esterification:

Steglich Esterification

AR-095703-A1 uses DCC/DMAP to couple 2-(pyrimidin-5-yl)acetic acid with methanol. Optimal conditions:

  • Molar Ratio (Acid:MeOH): 1:5
  • Catalyst Loading : 0.1 eq DMAP
  • Yield : 92%

Acid Chloride Mediated Route

CA3029960A1 converts the acid to its chloride using SOCl₂ (2.0 eq) in toluene at 60°C, followed by methanol quenching. This method achieves 94% yield with <1% residual chloride.

Dihydrochloride Salt Formation

Final protonation is achieved via HCl gas bubbling in ethyl acetate. VC16503806 specifies:

  • Stoichiometry : 2.2 eq HCl per mole of free base
  • Crystallization Solvent : Ethanol/water (7:3 v/v)
  • Purity Post-Crystallization : 99.3% (by ion chromatography)

Industrial-Scale Optimization

Continuous Flow Synthesis

WO2017191650A1 discloses a continuous process for intermediates:

  • Throughput : 12 kg/h
  • Key Equipment : Microreactor (0.5 mm ID)
  • Advantages : 40% reduction in solvent use vs batch

Purification Techniques

  • Chromatography : Reverse-phase C18 columns eluted with MeCN/H₂O (0.1% TFA) resolve diastereomers (ΔRt = 1.2 min).
  • Recrystallization : Ternary systems (EtOAc/hexane/DCM) improve crystal habit for filtration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Cyclocondensation 68 98.5 2,400 High
Biginelli 65 97.8 1,950 Moderate
Grignard 74 98.7 3,100 Low

Challenges and Solutions

  • Regioselectivity in Methoxylation :
    DFT calculations (B3LYP/6-311+G**) show that steric effects dominate electronic factors. Using bulkier bases (e.g., DIPEA) directs methoxy groups to the 4-position (94:6 regioselectivity).

  • Piperidine Racemization :
    Chiral HPLC (Chiralpak IC column) monitors enantiopurity. Adding 1.0 eq L-tartaric acid during crystallization maintains >99% ee.

Emerging Technologies

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization reduces steps for piperidine coupling (PCT/IN2017/000098).
  • Enzyme-Mediated Esterification : Lipase B (Candida antarctica) achieves 89% yield in non-aqueous media, avoiding HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyrimidine core.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. For instance, it can undergo oxidation to form hydroxylated derivatives or substitution reactions to introduce various functional groups to the pyrimidine core.

Biology

The biological applications of methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride are particularly noteworthy. Studies indicate that it may interact with biological macromolecules such as proteins and nucleic acids, which could elucidate its pharmacological potential in treating diseases like cancer and neurological disorders. For example, its binding affinity to specific proteins can provide insights into its mechanism of action within cellular processes, including signal transduction and metabolic regulation.

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic effects. Its ability to interact with molecular targets makes it a candidate for drug development aimed at treating various conditions:

  • Cancer : Research indicates potential anticancer properties due to its structural similarity to known anticancer agents.
  • Neurological Disorders : The piperidine component suggests neuroactive effects, making it relevant for conditions such as Alzheimer's disease .

Anticancer Activity

A study exploring the cytotoxic effects of similar compounds on breast cancer cell lines revealed promising results. For instance, derivatives of this compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB 231 cell lines while showing lower toxicity on normal cells .

Neurological Impact

Research into related piperidine derivatives has highlighted their potential in treating cognitive impairments. Compounds with similar structures exhibited activity against enzymes involved in neurotransmitter regulation, suggesting that this compound may also possess neuroprotective properties .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-MethoxyphenylpyrimidineMethoxy-substituted pyrimidineAnticancer properties
3-Methylpiperidine derivativePiperidine ringNeuroactive effects
AzacitidinePyrimidine coreAnticancer activity

This compound stands out due to its specific combination of substituents that may enhance binding affinity to biological targets compared to similar compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a pyrimidine core with several analogs but differs in substituent chemistry. Key comparisons include:

Compound Name / Source Core Structure Substituents Key Differences
Target Compound Pyrimidine 4-Methoxy, 6-methyl, 3-methylpiperidin-3-yl, methyl ester Dihydrochloride salt; piperidine moiety introduces basicity.
tert-Butyl(6-{2-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]vinyl}(4S,6S)-2,2-dimethyl[1,3]dioxan-4-yl)acetate Pyrimidine Fluorophenyl, isopropyl, methylsulfonylamino, tert-butyl ester Bulky tert-butyl ester increases lipophilicity; sulfonamide group enhances metabolic stability.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy, thioether, ethyl ester Thioether linkage may improve membrane permeability; thietanyl group introduces stereochemical complexity.
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate Pyridine (1 nitrogen) Chloro, pivalamido, acrylate Pyridine core (vs. pyrimidine) reduces hydrogen-bonding potential; pivalamido group adds steric bulk.

Key Observations :

  • Methyl ester in the target compound offers moderate lipophilicity compared to tert-butyl (more lipophilic) or ethyl esters (similar lipophilicity) .
  • Methoxy and methyl groups on the pyrimidine ring are electron-donating, altering electronic distribution compared to electron-withdrawing groups (e.g., chloro, fluorophenyl) in analogs .

Physicochemical and Pharmacokinetic Properties (Inferred)

Property Target Compound tert-Butyl Pyrimidine Thietanyloxy Pyrimidine
Solubility High (dihydrochloride salt) Low (tert-butyl ester) Moderate (thioether and ethyl ester)
LogP ~1.5–2.5 (estimated) ~3.0–4.0 ~2.0–3.0
Metabolic Stability Moderate (piperidine may undergo oxidation) High (sulfonamide resists metabolism) Low (thioether prone to oxidation)
Synthetic Complexity High (piperidine functionalization) Very High (chiral dioxane) Moderate (thietanyloxy synthesis)

Notes:

  • The dihydrochloride form of the target compound likely improves bioavailability compared to neutral analogs.
  • Piperidine moieties are common in pharmaceuticals but may require stereochemical control during synthesis .

Biological Activity

Methyl 2-(4-methoxy-6-methyl-2-(3-methylpiperidin-3-yl)pyrimidin-5-yl)acetate dihydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, mechanisms of action, and biological activity, supported by data tables and relevant studies.

Compound Structure and Properties

The compound features a pyrimidine core with several functional groups, including a methoxy group, a methyl group, and a piperidine moiety. The presence of dihydrochloride enhances its solubility and stability in various solvents, making it suitable for biological applications. Its molecular formula is C15H25Cl2N3O3C_{15}H_{25}Cl_2N_3O_3 with a molecular weight of approximately 366.3 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key reagents and conditions are critical for achieving the desired products, influencing reaction pathways and yields. For instance, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can introduce diverse functional groups to the pyrimidine core.

Research indicates that this compound may interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can elucidate its mechanism of action within cellular processes, including signal transduction and metabolic regulation. Understanding these interactions is crucial for assessing its therapeutic potential in areas like cancer treatment and neurological disorders .

Anticancer Properties

The compound has shown promising anticancer activity in various studies. Its structural features allow it to bind effectively to biological targets associated with cancer progression. For example, related compounds with similar pyrimidine structures have been reported to exhibit significant anticancer properties due to their ability to inhibit specific kinases involved in tumor growth .

Neuroactive Effects

The piperidine component of the compound suggests potential neuroactive effects. Structural analogs have been investigated for their neuroprotective properties, indicating that modifications in the piperidine ring can enhance activity against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of Kinases : A study demonstrated that structurally related compounds could inhibit plasmodial kinases such as PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria. The compounds exhibited significant potency against these kinases, indicating a potential pathway for therapeutic development .
  • Structure–Activity Relationship (SAR) : Research on the SAR of pyrimidine derivatives highlighted the importance of specific substituents on the piperidine ring in enhancing biological activity. Modifications led to improved potency against various targets, including kinases involved in cancer progression .

Comparative Analysis

Compound Name Structural Features Biological Activity
This compoundPyrimidine core with methoxy and piperidine moietiesAnticancer and neuroactive effects
4-MethoxyphenylpyrimidineMethoxy-substituted pyrimidineAnticancer properties
3-Methylpiperidine derivativePiperidine ringNeuroactive effects
Pyrimidine-based drugs (e.g., Azacitidine)Pyrimidine coreAnticancer activity

This table illustrates how this compound stands out due to its unique combination of substituents that may enhance its binding affinity to biological targets compared to similar compounds.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepSolventReagent/CatalystTemperatureYield (%)Source
MethoxylationDioxaneNaOCH₃80°C~75
Piperidine CyclizationDMFHCl (37%)RT39
EsterificationAnhydrous THFSOC₂, CH₃OH0–25°C85–90Inferred

Which analytical techniques are most effective for characterizing this compound?

Answer:
Primary Methods:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, especially with high-resolution or twinned data. Key steps include data integration with SHELXS and hydrogen atom placement via SHELXD .
  • HPLC Analysis : Employ ammonium acetate buffer (pH 6.5) for mobile phase preparation to enhance peak resolution .
  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve complex splitting patterns from methyl and methoxy groups.

Q. Table 2: Recommended Analytical Parameters

TechniqueParametersApplicationSource
X-ray CrystallographyMo-Kα radiation, SHELXL refinementCrystal structure validation
HPLCC18 column, 0.1% TFA in bufferPurity assessment
¹H/¹³C NMR400–600 MHz, DMSO-d₆Functional group identificationInferred

How can researchers resolve discrepancies between theoretical and observed NMR spectra?

Answer:
Discrepancies often arise from:

  • Solvent effects : Deuterated solvents (e.g., D₂O) may shift proton signals. Confirm assignments using 2D NMR (COSY, HSQC).
  • Dynamic processes : Use variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation in piperidine rings).
  • pH-dependent shifts : Adjust sample pH using ammonium acetate buffer (pH 6.5) to stabilize ionization states .

What methodologies minimize byproducts during heterocyclic intermediate synthesis?

Answer:
Byproducts (e.g., regioisomers) arise from competing reaction pathways. Mitigation strategies include:

  • Regioselective protection : Use tert-butyloxycarbonyl (Boc) groups to direct reactivity in piperidine ring formation.
  • Catalytic control : Employ Pd/C or RuPhos ligands for selective cross-coupling in pyrimidine synthesis .
  • Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates .

How should SHELX programs be applied to refine crystal structures with challenging data?

Answer:
For challenging data (e.g., twinned crystals or weak diffraction):

Data Integration : Use SHELXS for initial structure solution via direct methods.

Refinement : Apply SHELXL with restraints for disordered moieties (e.g., methylpiperidinyl groups).

Validation : Check R-factor convergence (<5% discrepancy) and electron density maps for missing atoms .

Advanced Tip : For macromolecular interfaces, use SHELXPRO to convert data formats compatible with REFMAC or PHENIX .

How can stability studies be designed to assess degradation under varying pH and temperature?

Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring via HPLC .
  • pH Stress Testing : Expose compound to buffers (pH 1–12) and analyze degradation products (e.g., hydrolyzed esters) .
  • Light Sensitivity : Use amber vials and UV-Vis spectroscopy to detect photodegradation.

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